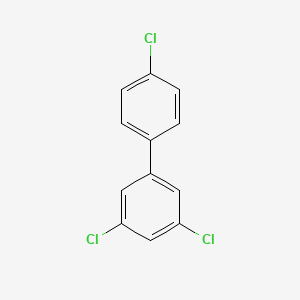

3,4',5-Trichlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSBNFJJSJLZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865913 | |

| Record name | 3,4',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-88-1 | |

| Record name | 3,4′,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4',5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4',5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P695727OP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Fate of 3,4 ,5 Trichlorobiphenyl

Global and Regional Distribution Patterns in Environmental Compartments

The distribution of 3,4',5-Trichlorobiphenyl across different environmental compartments is a complex interplay of its volatility, solubility, and lipophilicity.

Like other PCBs, 3,4',5-Trichlorobiphenyl can undergo long-range atmospheric transport, allowing it to reach remote ecosystems far from its original sources. nih.gov This transport is facilitated by its semi-volatile nature, which allows it to exist in both the vapor phase and adsorbed to atmospheric particles. The partitioning between these two phases is a critical factor in its atmospheric residence time and deposition patterns.

Atmospheric removal of PCBs occurs through both wet and dry deposition. Wet deposition involves the scavenging of both vapor-phase and particle-bound PCBs by precipitation (rain and snow). Dry deposition includes the gravitational settling of particle-bound PCBs and the exchange of vapor-phase PCBs with terrestrial and aquatic surfaces. The estimated atmospheric half-life for trichlorobiphenyls, based on reactions with hydroxyl radicals, can range from approximately 16 to 38 days, suggesting a significant potential for long-distance travel. epa.govaccustandard.com

Table 1: Physicochemical Properties Influencing Atmospheric Transport of Trichlorobiphenyls

| Property | Value Range for Trichlorobiphenyls | Significance for Atmospheric Transport |

| Vapor Pressure | Varies with congener | Higher vapor pressure leads to greater partitioning into the vapor phase, enhancing mobility. |

| Henry's Law Constant | ~1.00e-4 atm·m³/mol | Indicates the tendency to partition between air and water, influencing wet deposition rates. epa.gov |

| Atmospheric Half-Life | 16 - 38 days | Longer half-life allows for greater transport distances from source regions. epa.govaccustandard.com |

Note: Specific experimental data for 3,4',5-Trichlorobiphenyl is limited; values are representative of trichlorobiphenyls.

In aquatic environments, the fate of 3,4',5-Trichlorobiphenyl is largely governed by its low water solubility and high affinity for organic matter. nm.gov This leads to its partitioning from the water column to suspended particulate matter and, ultimately, to bottom sediments. Sediments act as a major sink and long-term reservoir for PCBs in aquatic systems.

The extent of this partitioning is described by the sediment-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). ca.gov A higher Koc value indicates a stronger tendency for the compound to adsorb to organic carbon in sediment and soil, reducing its concentration in the water column and its bioavailability to some aquatic organisms. For trichlorobiphenyls, Koc values are generally high, indicating strong sorption to sediments. nm.gov

The distribution within the water column itself is also influenced by the presence of dissolved organic matter (DOM), which can increase the apparent solubility of hydrophobic compounds like 3,4',5-Trichlorobiphenyl and affect their transport and bioavailability.

In terrestrial ecosystems, 3,4',5-Trichlorobiphenyl is expected to be relatively immobile in soil due to its strong sorption to soil organic matter. nm.gov This sorption limits its leaching into groundwater but also contributes to its persistence in the topsoil layers. The bioavailability of soil-bound 3,4',5-Trichlorobiphenyl to organisms is a key factor in its entry into terrestrial food webs.

Plant uptake of PCBs is generally limited, especially for higher chlorinated congeners. However, some uptake can occur, primarily through root adsorption from the soil. Translocation from the roots to the aerial parts of the plant is typically low for compounds with high lipophilicity, like trichlorobiphenyls. Atmospheric deposition can also be a direct route of contamination for the surfaces of leaves and other plant tissues.

Environmental Persistence and Degradation Kinetics

3,4',5-Trichlorobiphenyl, like other PCBs, is resistant to degradation, leading to its persistence in the environment. However, it can be broken down through photolytic and microbial processes, albeit often at slow rates.

In the presence of sunlight, 3,4',5-Trichlorobiphenyl can undergo photolytic degradation, particularly in aqueous environments. This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter.

The primary mechanism of photolytic degradation for PCBs is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process typically leads to the formation of less chlorinated biphenyls, which may have different toxicological properties and be more susceptible to further degradation. The specific degradation products and the rate of photolysis depend on environmental conditions such as the intensity of solar radiation and the chemical composition of the water.

Microbial activity plays a crucial role in the ultimate breakdown of 3,4',5-Trichlorobiphenyl in the environment. The specific degradation pathways are highly dependent on the presence or absence of oxygen.

Under anaerobic conditions, such as those found in buried sediments, the primary microbial process for PCB degradation is reductive dechlorination. epa.gov This process is carried out by specific anaerobic bacteria that can use PCBs as electron acceptors. Reductive dechlorination typically removes chlorine atoms from the meta and para positions of the biphenyl (B1667301) rings first, leading to the accumulation of ortho-substituted congeners. epa.gov These less-chlorinated products may then be more amenable to further degradation under aerobic conditions.

In aerobic environments, such as surface soils and oxygenated waters, different groups of microorganisms can degrade 3,4',5-Trichlorobiphenyl through oxidative pathways. The initial step in aerobic biodegradation usually involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the biphenyl rings. This leads to ring cleavage and the eventual mineralization of the compound to carbon dioxide, water, and chloride ions. The rate and extent of aerobic degradation are influenced by factors such as the concentration of the PCB, the presence of other organic compounds, and the specific microbial communities present.

Sorption and Desorption Dynamics in Environmental Compartments

The environmental mobility and bioavailability of 3,4',5-Trichlorobiphenyl are significantly governed by its sorption and desorption behavior in various environmental matrices, particularly soils and sediments. As a hydrophobic organic compound, 3,4',5-Trichlorobiphenyl exhibits a strong tendency to partition from water and adsorb to particulate matter, a process largely influenced by the organic carbon content of the solid phase.

Research on PCBs, in general, has established a direct and robust correlation between the organic carbon content of soil and the extent of PCB sorption. The sorption and retention of PCBs are also influenced by the number of chlorine atoms in the molecule, with more highly chlorinated congeners being more tenaciously held. The sorption of nonionic organic compounds like PCBs by soils is often related to the partitioning of the compound between an organic solvent (n-octanol) and water, a property quantified by the octanol-water partition coefficient (Kow). There is a high linear correlation between the soil organic carbon-water partitioning coefficient (Koc) and Kow for PCBs, which is useful for estimating sorption under various soil and sediment conditions.

Table 1: General Principles of PCB Sorption and Desorption

| Process | Key Influencing Factor | General Trend for PCBs |

|---|---|---|

| Sorption | Organic Carbon Content of Soil/Sediment | Higher organic carbon content leads to stronger sorption. |

| Sorption | Degree of Chlorination | Higher chlorination generally leads to stronger sorption. |

| Desorption | Aging in Sediment | Aged contaminants exhibit slower desorption rates. |

| Desorption | Particle Size | Sorption can be influenced by the particle size distribution of the sediment. |

Bioavailability and Trophic Transfer Mechanisms

Once introduced into an ecosystem, 3,4',5-Trichlorobiphenyl can be taken up by living organisms, a process known as bioaccumulation. Its movement and increasing concentration through the different trophic levels of a food web is termed biomagnification.

The entry of 3,4',5-Trichlorobiphenyl into aquatic food webs typically begins with its uptake by primary producers, such as phytoplankton, and primary consumers, like zooplankton. As these organisms are at the base of the food web, their contamination is a critical step for the subsequent transfer of the compound to higher trophic levels.

The bioaccumulation of PCBs in aquatic organisms is influenced by the species, its habitat, and the specific type of PCB. For organisms in direct contact with the water column, such as phytoplankton and zooplankton, the uptake is primarily from the dissolved phase. The concentration of PCBs in these organisms can be significantly higher than in the surrounding water, a phenomenon quantified by the Bioaccumulation Factor (BAF) or Bioconcentration Factor (BCF).

PCBs tend to build up in living organisms through both uptake from the environment over time (bioaccumulation) and along the food chain (biomagnification). usgs.gov They remain stored in fatty tissues to a much greater extent than in muscles or other body parts. usgs.gov In aquatic environments, because the concentration of PCBs in sediments is often much higher than in the water, bottom-dwelling species can have high levels of these contaminants. usgs.gov The rate at which different animal species can break down specific PCB congeners varies, influencing the degree of bioaccumulation. usgs.gov

The process of biomagnification leads to progressively higher concentrations of 3,4',5-Trichlorobiphenyl in organisms at successively higher trophic levels. This is a significant concern as it can result in toxic concentrations in top predators, even when the levels in the lower parts of the food web are relatively low.

The potential for a chemical to biomagnify is often quantified by the Trophic Magnification Factor (TMF), which is determined from the slope of the relationship between the log-transformed, lipid-normalized concentration of the chemical and the trophic position of the organisms in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying.

A comprehensive study investigating the bioaccumulation of 127 PCB congeners in the Lake Hartwell food web in South Carolina, USA, provides valuable insight into the biomagnification potential of 3,4',5-Trichlorobiphenyl. nih.govusgs.gov The food web in this study included sediment, organic matter, phytoplankton, zooplankton, macroinvertebrates, and fish. The TMFs for the various PCB congeners in this freshwater ecosystem ranged from 1.5 to 6.6. nih.govusgs.gov

Table 2: Trophic Magnification Factor (TMF) for 3,4',5-Trichlorobiphenyl (PCB 38) in a Freshwater Food Web

| Compound | PCB Congener Number | Trophic Magnification Factor (TMF) | Ecosystem | Source |

|---|---|---|---|---|

| 3,4',5-Trichlorobiphenyl | 38 | 2.3 | Freshwater (Lake Hartwell, SC, USA) | Walters et al. (2011) nih.govusgs.gov |

The TMF value of 2.3 for 3,4',5-Trichlorobiphenyl indicates that its concentration, on a lipid-normalized basis, is expected to increase by a factor of 2.3 for each increase in trophic level in this particular freshwater food web. This confirms that 3,4',5-Trichlorobiphenyl is subject to biomagnification.

In terrestrial ecosystems, biomagnification also occurs, for instance, through the accumulation of PCBs from soil or plant leaves to worms or insects, and then to birds and mammals that consume them. usgs.gov PCBs can also be found in the eggs of contaminated birds. usgs.gov In marine environments, biomagnification leads to elevated PCB concentrations in shellfish, predatory fish, and marine mammals such as seals, dolphins, and whales. usgs.gov

The bioavailability of 3,4',5-Trichlorobiphenyl, which is the fraction of the total amount of the chemical in the environment that is available for uptake by organisms, is influenced by several key factors.

Sediment and Soil Properties: The organic carbon content of sediment and soil is a primary factor controlling the bioavailability of PCBs. researchgate.net While high organic carbon content leads to strong sorption and sequestration of PCBs, making them less available for uptake from the water column, ingestion of contaminated sediment particles can be a significant exposure route for benthic organisms. The nature of the organic matter also plays a role; for example, condensed organic matter like activated carbon can strongly reduce the bioavailability of PCBs.

Organism-Specific Factors: The lipid content of an organism is a crucial factor in the bioaccumulation of lipophilic (fat-loving) compounds like 3,4',5-Trichlorobiphenyl. Organisms with higher lipid content tend to accumulate higher concentrations of PCBs. The feeding habits, habitat, and metabolic capabilities of an organism also significantly influence its exposure and ability to accumulate and eliminate PCBs. usgs.gov For instance, bottom-feeding fish may have higher PCB levels due to their direct interaction with contaminated sediments. usgs.gov

Table 3: Key Factors Influencing the Bioavailability of 3,4',5-Trichlorobiphenyl

| Factor | Influence on Bioavailability | Mechanism |

|---|---|---|

| Sediment/Soil Organic Carbon | Decreases bioavailability from water, but can be a source via ingestion. | Strong sorption to organic matter reduces the concentration in the dissolved phase. |

| Organism Lipid Content | Increases bioaccumulation. | Hydrophobic compounds partition into and are stored in fatty tissues. |

| Trophic Level | Increases exposure through diet. | Consumption of contaminated prey leads to biomagnification. |

| Metabolic Capacity | Can decrease bioaccumulation. | Biotransformation can lead to more water-soluble metabolites that are more easily excreted. |

Biological Interactions and Biotransformation Pathways of 3,4 ,5 Trichlorobiphenyl

Cellular and Molecular Uptake Mechanisms

The entry of 3,4',5-Trichlorobiphenyl into cells and its distribution within an organism are critical first steps in its biological activity. These processes are largely driven by its physical and chemical characteristics.

Due to their lipophilic (fat-loving) nature, PCBs like 3,4',5-Trichlorobiphenyl are readily absorbed into the body. nih.gov The primary mechanism for uptake across cellular membranes is passive diffusion. This process does not require energy and is driven by the concentration gradient of the compound across the lipid bilayer of the cell membrane. The high lipid solubility of 3,4',5-Trichlorobiphenyl allows it to easily dissolve in and traverse these membranes, moving from an area of higher concentration to one of lower concentration. This mechanism facilitates its absorption following inhalation, oral, or dermal exposure. nih.gov

Once absorbed into the bloodstream, 3,4',5-Trichlorobiphenyl does not remain free in the aqueous environment of the blood. Instead, it binds to transport proteins, such as albumin. nih.gov This binding is a crucial aspect of its distribution throughout the body. The lipophilic nature of the compound also leads to its accumulation in tissues with high lipid content, including the liver, adipose (fat) tissue, and skin. nih.gov This sequestration in fatty tissues contributes to the long-term persistence of PCBs in the body, as their slow metabolism is coupled with their tendency to be stored away from the primary sites of detoxification. nih.govresearchgate.net

Metabolic Pathways and Biotransformation Enzymes

The initial and rate-limiting step in the metabolism of PCBs is typically mediated by the cytochrome P450 (CYP) monooxygenase system, a superfamily of enzymes primarily found in the liver. nih.govresearchgate.netnih.gov These enzymes catalyze Phase I oxidation reactions. youtube.com While some PCB congeners are known to be potent inducers of specific CYP enzymes (increasing their production and activity), the primary interaction of 3,4',5-Trichlorobiphenyl with this system is as a substrate. youtube.comyoutube.com

The specific CYP isozymes involved, such as those in the CYP1A, CYP2B, and CYP3A families, determine the pattern of metabolites formed. nih.govnih.govresearchgate.net The metabolism of PCBs by the CYP system involves the insertion of a single oxygen atom into the biphenyl (B1667301) structure, often proceeding through a reactive arene oxide intermediate or by direct oxygen insertion. nih.govbiorxiv.org This initial oxidation is critical for preparing the molecule for subsequent conjugation reactions. nih.gov

Table 1: Key Enzyme Systems in 3,4',5-Trichlorobiphenyl Metabolism

| Phase | Enzyme System | General Function |

|---|---|---|

| Phase I | Cytochrome P450 (CYP) Monooxygenases | Oxidation, Hydroxylation |

| Phase II | UDP-Glucuronosyltransferases (UGTs) | Glucuronic Acid Conjugation |

| Phase II | Sulfotransferases (SULTs) | Sulfate (B86663) Conjugation |

Following Phase I oxidation, the resulting hydroxylated metabolites of 3,4',5-Trichlorobiphenyl can undergo Phase II conjugation reactions. nih.govnih.gov These reactions involve attaching a large, polar endogenous molecule to the metabolite, which significantly increases its water solubility and facilitates its excretion in bile and urine. nih.govmdpi.com

Glucuronidation: This is a major conjugation pathway where the enzyme UDP-glucuronosyltransferase (UGT) transfers glucuronic acid to hydroxylated PCB metabolites. nih.govnih.gov The efficiency of this process can be influenced by the specific structure of the metabolite, with the position of chlorine atoms affecting enzyme activity. nih.gov

Sulfation: In this pathway, sulfotransferase (SULT) enzymes catalyze the addition of a sulfonate group to the hydroxylated metabolites, forming sulfate conjugates. nih.govnih.gov

Glutathione (B108866) Conjugation: The reactive arene oxide intermediates formed during CYP-mediated metabolism can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnih.govnih.gov This process is a crucial protective mechanism, as it neutralizes highly reactive electrophilic intermediates. encyclopedia.pub

The primary outcome of Phase I metabolism of 3,4',5-Trichlorobiphenyl by the cytochrome P450 system is the formation of hydroxylated products (OH-PCBs). nih.govnih.gov These mono- and di-hydroxylated metabolites are the main initial products and serve as the substrates for the Phase II conjugation enzymes. nih.govbiorxiv.org The specific position of the hydroxyl group(s) on the biphenyl rings is determined by the regioselectivity of the particular CYP isozymes involved in the reaction. nih.gov The formation of these hydroxylated derivatives is the essential first step in the detoxification and elimination pathway for this compound. nih.gov

Table 2: Overview of Biotransformation Reactions

| Reaction Type | Primary Enzyme(s) | Resulting Product Class | Purpose |

|---|---|---|---|

| Phase I | |||

| Oxidation/Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated PCBs (OH-PCBs) | Increase polarity, create site for conjugation |

| Phase II | |||

| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Glucuronide conjugates | Greatly increase water solubility for excretion |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates | Increase water solubility for excretion |

Dechlorination Pathways

Dechlorination is a critical step in the metabolism of PCBs, often leading to the formation of less chlorinated and sometimes more reactive metabolites. While specific studies on the dechlorination of 3,4',5-trichlorobiphenyl are not extensively detailed in the provided search results, general principles of PCB dechlorination can be inferred. The process is considered a detoxification pathway for more highly chlorinated PCBs. nih.gov

Microbial organisms, particularly anaerobic bacteria, are known to mediate the dechlorination of PCBs in the environment. For instance, the bacterium Dehalobium chlorocoercia DF-1 has been shown to dechlorinate 2,3,4,5-tetrachlorobiphenyl (B164871) to 2,3,5-trichlorobiphenyl. acs.orgacs.org This process is a form of organohalide respiration, where the PCB congener serves as an electron acceptor. acs.orgacs.org The rate of dechlorination has been observed to be a linear function of the PCB substrate concentration at environmentally relevant levels. acs.orgacs.org

In mammalian systems, evidence for PCB dechlorination is also emerging. Studies with recombinant human cytochrome P450 enzymes have demonstrated the partial dechlorination of other trichlorobiphenyls, such as 2,4,4'-trichlorobiphenyl (B50444) (PCB 28), leading to the formation of hydroxylated dichlorobiphenyls. nih.gov Furthermore, the metabolism of 3-chlorobiphenyl (B164846) (PCB 2) in the human-relevant HepG2 cell line has been shown to produce dechlorinated metabolites. acs.orgresearchgate.net This suggests that similar pathways may be relevant for 3,4',5-trichlorobiphenyl.

Receptor-Mediated Interactions and Signal Transduction Pathways

Aryl Hydrocarbon Receptor (AhR) Binding Affinity and Activation

3,4',5-Trichlorobiphenyl is recognized as a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The binding of PCBs to the AhR is a key event initiating a cascade of toxicological responses. The affinity of a PCB congener for the AhR is a significant determinant of its potency. nih.govnih.gov

The binding of ligands like PCBs to the AhR is a complex process influenced by factors such as lipophilicity, electron affinity, and entropy. nih.gov While specific binding affinity data for 3,4',5-trichlorobiphenyl was not found in the search results, it is known that non-ortho substituted PCBs, a category that includes 3,4',5-trichlorobiphenyl due to the absence of chlorine atoms at the 2, 2', 6, and 6' positions, generally exhibit higher binding affinity for the AhR compared to ortho-substituted congeners. whoi.edu This is attributed to their ability to adopt a coplanar conformation, which is favorable for binding to the receptor.

Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. nih.gov

Ligand-Activated Transcription Factors and Gene Expression Modulation

The activation of the AhR by ligands such as 3,4',5-trichlorobiphenyl leads to the modulation of a wide array of genes. A primary and well-characterized response is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. nih.gov This induction is a direct consequence of the AhR-ARNT complex binding to XREs in the regulatory regions of these genes. nih.gov

Beyond the classical AhR pathway, PCBs can influence other signaling pathways and transcription factors. For example, some PCB congeners have been shown to increase the transcriptional activity of Signal Transducer and Activator of Transcription 5 (STAT5). nih.govepa.gov In studies with 2,4,4'-trichlorobiphenyl (PCB 28), treatment of HepG2 cells resulted in a significant increase in luciferase activity in a reporter gene assay containing STAT5 binding sites. nih.govepa.gov

Furthermore, exposure to dioxin-like PCBs has been shown to cause widespread changes in gene expression related to xenobiotic metabolism, oxidative stress, and immune function in zebrafish. nih.gov For instance, exposure to 3,3′,4,4′,5-pentachlorobiphenyl (PCB126) led to the differential expression of 40 genes at a lower concentration and 1621 genes at a higher concentration. nih.gov The upregulated genes included classical AhR targets like cyp1a, ahrra, and tiparp. nih.gov

Oxidative Stress Induction Pathways and Antioxidant System Responses

Exposure to PCBs, including congeners with structures similar to 3,4',5-trichlorobiphenyl, is associated with the induction of oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.

Studies have shown that exposure to PCBs can lead to increased ROS production. For example, 3,3′,4,4′,5-pentachlorobiphenyl (PCB126) has been demonstrated to increase ROS production in the embryonic liver of the killifish (Fundulus heteroclitus). usgs.gov Similarly, another pentachlorobiphenyl, 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB118), was found to increase ROS production both in vivo in rat thyroid tissue and in vitro in FRTL-5 rat thyroid cells. nih.gov This increase in ROS was accompanied by an increase in the levels of phospho-c-Jun N-terminal kinase (P-JNK), suggesting the involvement of this stress-activated protein kinase pathway. nih.gov

In response to oxidative stress, cells activate antioxidant defense mechanisms. Exposure of primary murine cortical astrocytes to a PCB mixture (Aroclor 1254) resulted in an increased expression of antioxidant genes, including peroxiredoxin 1 (Prdx1) and glutathione S-transferase alpha 2 (Gsta2). nih.gov This indicates an adaptive response to counteract the increased oxidative burden.

In Vitro and In Vivo Model Systems for Mechanistic Research

Cell Culture Models for Metabolic and Receptor Studies

A variety of cell culture models are employed to investigate the metabolism and receptor-mediated effects of PCBs like 3,4',5-trichlorobiphenyl. These in vitro systems offer a controlled environment to dissect specific cellular and molecular mechanisms.

Hepatoma Cell Lines: The human hepatoma cell line HepG2 is a widely used model for studying the metabolism of xenobiotics, including PCBs. acs.orgresearchgate.net These cells are capable of metabolizing lower chlorinated PCBs, leading to the formation of various metabolites, including hydroxylated and dechlorinated products. acs.orgresearchgate.net They have also been utilized in reporter gene assays to assess the activation of transcription factors like STAT5 by PCB congeners. nih.govepa.gov

Astrocytes and Glial Cell Lines: Primary astrocytes and glial cell lines, such as the rat C6 glioma cell line, are used to investigate the neurotoxic effects of PCBs. nih.gov These models are valuable for studying PCB-induced cytotoxicity and for screening the toxic potential of different congeners and their metabolites. nih.gov

Other Cell Lines:

PLHC-1 Fish Hepatoma Cells: This cell line has been instrumental in determining the binding affinities of various halogenated aromatic hydrocarbons to the AhR and their potency for inducing CYP1A. whoi.edu

HEK293 Cells: Human embryonic kidney 293 (HEK293) cells, particularly those engineered to express specific enzymes like CYP1A2, are used to study the metabolism of specific PCB congeners and identify the resulting metabolites. nih.gov

FRTL-5 Rat Thyroid Cells: These cells provide an in vitro system to study the effects of PCBs on thyroid cell function and the induction of oxidative stress. nih.gov

Aquatic and Terrestrial Invertebrate Model Organisms

Data on the biotransformation of 3,4',5-trichlorobiphenyl in invertebrate species are limited. However, studies on other PCB congeners in these organisms can provide insights into potential metabolic pathways. Invertebrates generally exhibit a lower capacity for PCB metabolism compared to vertebrates. The primary route of biotransformation in many aquatic invertebrates is hydroxylation, a process catalyzed by cytochrome P450 (CYP) monooxygenases.

In terrestrial invertebrates, such as earthworms, PCBs can be taken up from contaminated soil. While some metabolic activity has been observed for certain PCB congeners, the extent of biotransformation is often low. The primary mechanism of detoxification in these organisms is often sequestration and elimination rather than extensive metabolism.

Future research is needed to specifically investigate the metabolic fate of 3,4',5-trichlorobiphenyl in a range of environmentally relevant invertebrate species to better understand its bioaccumulation potential and trophic transfer in aquatic and terrestrial food webs.

Vertebrate Model Organisms for Mechanistic Biotransformation Studies

Vertebrate organisms, particularly mammals and fish, have been the primary models for studying the mechanistic details of PCB biotransformation. The liver is the principal site of metabolism, where a suite of enzymes, most notably the cytochrome P450 superfamily, plays a central role.

The metabolism of PCBs in vertebrates is largely dependent on the chlorine substitution pattern on the biphenyl rings. For a congener like 3,4',5-trichlorobiphenyl, which has vicinal unsubstituted carbon atoms, metabolism is generally more favorable compared to more heavily chlorinated congeners. The initial and most critical step in the biotransformation of 3,4',5-trichlorobiphenyl is hydroxylation. This reaction introduces a hydroxyl group onto the aromatic ring, increasing the water solubility of the compound and facilitating its excretion.

In mammalian models, such as rats, the metabolism of various PCB congeners has been extensively studied. For 3,4',5-trichlorobiphenyl, several hydroxylated metabolites have been identified. The formation of these metabolites is catalyzed by specific CYP isozymes. For example, CYP1A and CYP2B subfamilies are known to be involved in the hydroxylation of PCBs. The precise hydroxylated metabolite formed depends on the regioselectivity of the enzyme. A study investigating the initiating activity of PCB congeners in rat liver carcinogenesis used 3,4,5-trichlorobiphenyl (B164860) (PCB 38) as one of the test compounds, indicating its metabolic activation in vivo. nih.gov

The primary biotransformation pathways for 3,4',5-trichlorobiphenyl in vertebrates are believed to involve the formation of arene oxide intermediates by CYP enzymes. These reactive intermediates can then be converted to hydroxylated metabolites. A review of PCB metabolism has listed several potential hydroxylated metabolites for 3,4',5-trichlorobiphenyl. nih.gov

Table 1: Potential Hydroxylated Metabolites of 3,4',5-Trichlorobiphenyl in Vertebrates nih.gov

| Metabolite Name | Abbreviation |

| 2-hydroxy-3,4',5-trichlorobiphenyl | 2-OH-PCB 39 |

| 4-hydroxy-3,4',5-trichlorobiphenyl | 4-OH-PCB 39 |

| 2'-hydroxy-3,4',5-trichlorobiphenyl | 2'-OH-PCB 39 |

| 3'-hydroxy-3,4',5-trichlorobiphenyl | 3'-OH-PCB 39 |

In addition to hydroxylation, other metabolic transformations can occur. These include dechlorination, where a chlorine atom is removed from the biphenyl structure. Furthermore, the hydroxylated metabolites can undergo conjugation reactions, such as glucuronidation and sulfation, to further increase their water solubility and facilitate their elimination from the body.

Fish are also important vertebrate models for studying PCB metabolism, given their position in aquatic food webs and their role as a source of PCB exposure for humans and wildlife. The biotransformation of PCBs in fish is generally slower than in mammals, which contributes to the significant bioaccumulation of these compounds in aquatic ecosystems. nih.gov The pathways of metabolism, however, are similar, with hydroxylation by CYP enzymes being the key initial step. nih.gov The efficiency and regioselectivity of these reactions can vary significantly between different fish species. nih.gov

Analytical Methodologies for 3,4 ,5 Trichlorobiphenyl Quantification and Characterization

Sample Preparation Techniques for Diverse Environmental and Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of 3,4',5-trichlorobiphenyl. This stage involves extracting the compound from the sample matrix and subsequently removing interfering substances that could compromise the analytical results. The choice of technique depends on the matrix type (e.g., soil, water, sediment, tissue) and the physicochemical properties of the analyte. cdc.gov

Several extraction techniques are employed to separate 3,4',5-trichlorobiphenyl from its matrix.

Solid-Phase Extraction (SPE) : This technique is widely used for aqueous samples, where it can concentrate PCBs from large volumes of water. nih.gov The water sample is passed through a solid sorbent material (e.g., C18-bonded silica), which retains the hydrophobic 3,4',5-trichlorobiphenyl. The analyte is then eluted with a small volume of an organic solvent. cdc.govnih.gov SPE is also effective for cleaning up extracts from other matrices. nih.gov

Liquid-Liquid Extraction (LLE) : A conventional method, LLE partitions 3,4',5-trichlorobiphenyl between the aqueous sample and an immiscible organic solvent, such as hexane or dichloromethane. cdc.govnih.gov It is a robust technique but can be labor-intensive and consume large volumes of organic solvents.

Supercritical Fluid Extraction (SFE) : SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method offers advantages such as faster extraction times and reduced use of organic solvents.

Pressurized Liquid Extraction (PLE) : Also known as accelerated solvent extraction, PLE uses conventional solvents at elevated temperatures and pressures to enhance extraction efficiency. nih.gov This automated technique significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. nih.govnih.gov It is suitable for solid and semi-solid samples, including soils, sediments, and tissues. nih.govnih.gov

Table 1: Comparison of Extraction Methods for 3,4',5-Trichlorobiphenyl

| Method | Principle | Common Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. nih.gov | Water, liquid extracts. nih.gov | High concentration factor, low solvent use, potential for automation. nih.gov | Sorbent can be clogged by particulates. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. nih.gov | Water, plasma. nih.gov | Simple, well-established. | Labor-intensive, large solvent volumes, potential for emulsion formation. cdc.gov |

| Supercritical Fluid Extraction (SFE) | Extraction using a solvent in its supercritical state (e.g., CO2). | Solid samples. | Fast, environmentally friendly (reduced organic solvent use). | Requires specialized equipment, optimization can be complex. |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at high temperature and pressure. nih.gov | Soil, sediment, tissue. nih.govnih.gov | Fast, efficient, automated, low solvent consumption. nih.gov | High initial equipment cost. |

Following extraction, the resulting solution often contains co-extracted matrix components (e.g., lipids, pigments) that can interfere with chromatographic analysis. Clean-up procedures are essential to remove these interferences. cdc.gov

Gel Permeation Chromatography (GPC) : GPC is a size-exclusion chromatography technique primarily used to remove high-molecular-weight interferences, such as lipids, from biological and environmental samples. The sample extract is passed through a column packed with a porous gel. Larger molecules (lipids) are excluded from the pores and elute first, while smaller molecules like 3,4',5-trichlorobiphenyl permeate the pores and elute later, allowing for effective separation. cdc.gov

Florisil Chromatography : Florisil is a trade name for a specific type of activated magnesium silicate used in adsorption chromatography. georgia.gov It is highly effective for separating PCBs from other chlorinated compounds, such as organochlorine pesticides. chromforum.org The extract is loaded onto a Florisil column, and solvents of increasing polarity are used to elute different fractions. 3,4',5-Trichlorobiphenyl is typically eluted with a nonpolar solvent like hexane. georgia.govresearchgate.net This procedure is a common and robust method for cleaning extracts prior to GC analysis. cdc.gov

Table 2: Overview of Clean-up Procedures

| Technique | Principle | Target Interferences Removed | Typical Application |

|---|---|---|---|

| Gel Permeation Chromatography (GPC) | Size exclusion. cdc.gov | Lipids, proteins, other macromolecules. | Extracts from fatty tissues (e.g., fish, human adipose tissue). nih.gov |

| Florisil Chromatography | Adsorption chromatography based on polarity. | Polar interferences, some pesticides. chromforum.org | Extracts from soil, sediment, and biological samples. cdc.govresearchgate.net |

Chromatographic Separation Techniques

Gas chromatography is the cornerstone for the separation and analysis of PCBs, including 3,4',5-trichlorobiphenyl, due to their volatility and thermal stability. cdc.gov

Gas chromatography with an electron capture detector (GC-ECD) is a traditional and highly sensitive method for the quantification of halogenated organic compounds. tdi-bi.come3s-conferences.org

Principle : The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of a capillary column. As 3,4',5-trichlorobiphenyl elutes from the column, it enters the ECD. The detector contains a radioactive source (e.g., Nickel-63) that emits beta particles, creating a steady current. Electronegative compounds like chlorinated biphenyls capture these electrons, causing a decrease in the current that is measured as a peak.

Application : GC-ECD offers excellent sensitivity for trichlorobiphenyls, reaching detection limits in the picogram range. e3s-conferences.org However, the ECD is a non-specific detector, and its response can be influenced by any co-eluting electronegative compounds. Therefore, confirmation using a second GC column with a different stationary phase is often required to ensure accurate identification. tdi-bi.com

GC coupled with mass spectrometry provides more definitive identification and quantification compared to GC-ECD.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique combines the separation power of GC with the detection capabilities of a mass spectrometer. After separation in the GC column, molecules enter the MS source, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z). For 3,4',5-trichlorobiphenyl, the molecular ion peak would be at m/z 256, with a characteristic isotopic pattern due to the presence of three chlorine atoms (peaks at m/z 258 and 260). nih.gov Operating the MS in selected ion monitoring (SIM) mode, where only specific ions of interest are monitored, enhances sensitivity and selectivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS instruments can measure the m/z of an ion with very high accuracy (to several decimal places). This allows for the determination of the elemental composition of an ion, providing a much higher degree of confidence in the identification of 3,4',5-trichlorobiphenyl, even in the presence of complex matrix interferences. memberclicks.netnih.gov HRMS is considered the gold standard for ultra-trace analysis of PCBs, offering superior sensitivity and selectivity. memberclicks.netthermofisher.com

Table 3: Mass Spectrometry Details for 3,4',5-Trichlorobiphenyl

| Parameter | Description |

|---|---|

| Molecular Formula | C₁₂H₇Cl₃ |

| Monoisotopic Mass | 255.96 g/mol |

| Primary Characteristic Ions (m/z) | 256 (Molecular Ion, M+), 258 (M+2), 186 (M-2Cl)+. nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity. shimadzu.co.kr |

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity for highly complex samples, such as those containing multiple PCB congeners and other persistent organic pollutants. gcms.czchemistry-matters.com

Principle : GCxGC employs a column set consisting of two different columns connected by a modulator. chemistry-matters.com The first, longer column provides a primary separation, typically based on boiling point. The modulator then traps small, sequential fractions of the eluent from the first column and rapidly re-injects them onto a second, shorter column that has a different stationary phase (orthogonal separation mechanism, e.g., based on polarity). gcms.cz This process results in a highly detailed two-dimensional chromatogram with greatly increased peak capacity and resolution, allowing for the separation of congeners that would co-elute in a single-column GC analysis. mmu.ac.ukazom.com

Application : When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS can separate and identify a large number of PCB congeners in a single run. gcms.czmmu.ac.uk This is particularly advantageous for fingerprinting PCB sources in environmental forensics and for separating target analytes from complex matrix interferences. chemistry-matters.comgcms.cz The structured nature of the 2D chromatogram, where compounds of similar chemical class elute in specific regions, aids in identification. gcms.cz

Spectroscopic and Immunochemical Detection Approaches

The detection and quantification of 3,4',5-trichlorobiphenyl and its biotransformation products rely on a combination of highly sensitive spectroscopic methods and rapid immunochemical screening tools. These approaches serve different but complementary roles, from the detailed structural elucidation of novel metabolites to the high-throughput analysis of environmental and biological samples.

Advanced Spectroscopic Techniques for Metabolite Identification

The biotransformation of 3,4',5-trichlorobiphenyl results in various metabolites, primarily through oxidation reactions mediated by cytochrome P450 enzymes. acs.org The identification of these metabolites is a significant analytical challenge that requires sophisticated spectroscopic techniques capable of providing detailed structural information. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the principal tools for this purpose. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Coupled with liquid chromatography (LC), HRMS platforms like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometers are indispensable for metabolite identification. acs.org This technique allows for the determination of the elemental composition of a metabolite from its accurate mass measurement. acs.org The workflow for identifying metabolites of 3,4',5-trichlorobiphenyl typically involves analyzing extracts from in vitro (e.g., human liver microsomes) or in vivo studies. The mass spectrometer detects potential metabolites, which are distinguished from the parent compound by mass shifts corresponding to specific biochemical transformations, such as hydroxylation (+15.9949 Da). The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl/³⁷Cl) is used to confirm the presence of a chlorinated compound. nih.gov Fragmentation analysis (MS/MS) is then used to deduce the structure of the metabolite by breaking it down into smaller, identifiable pieces. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on mass and elemental formula, NMR spectroscopy offers definitive structural elucidation by mapping the arrangement of atoms within a molecule. nih.gov One-dimensional (1D) ¹H NMR spectra provide key information on the chemical environment of hydrogen atoms, including their chemical shifts and signal multiplicities (e.g., singlet, doublet, triplet), which reveal adjacent atoms. nih.gov For complex structures or mixtures, two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between atoms. researchgate.net Although requiring larger amounts of a purified substance compared to MS, NMR is unparalleled in its ability to unambiguously determine the exact position of a functional group, such as a hydroxyl group, on the biphenyl (B1667301) structure. researchgate.net

For 3,4',5-trichlorobiphenyl, the primary metabolites are hydroxylated derivatives (OH-PCBs). The potential monohydroxylated metabolites that can be identified using these spectroscopic techniques are summarized in the table below.

| Metabolite Name | Abbreviation | Parent Compound |

|---|---|---|

| 2-hydroxy-3,4',5-trichlorobiphenyl | 2-OH-PCB 39 | 3,4',5-Trichlorobiphenyl |

| 4-hydroxy-3,4',5-trichlorobiphenyl | 4-OH-PCB 39 | 3,4',5-Trichlorobiphenyl |

| 2'-hydroxy-3,4',5-trichlorobiphenyl | 2'-OH-PCB 39 | 3,4',5-Trichlorobiphenyl |

| 3'-hydroxy-3,4',5-trichlorobiphenyl | 3'-OH-PCB 39 | 3,4',5-Trichlorobiphenyl |

Data sourced from: nih.gov

Immunoassays for Screening and Quantification

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, cost-effective, and high-throughput method for screening samples for the presence of PCBs. nih.goveurofins-technologies.com These tests are based on the highly specific binding interaction between an antibody and its target antigen. d-nb.info For small molecules like 3,4',5-trichlorobiphenyl, a competitive ELISA format is typically used. goldstandarddiagnostics.comgoldstandarddiagnostics.com

In a competitive ELISA for PCBs, the wells of a microtiter plate are coated with a known amount of a PCB-protein conjugate. The sample to be tested is mixed with a limited amount of anti-PCB antibodies and added to the wells. If PCBs are present in the sample, they will compete with the PCB-protein conjugate on the plate for binding to the antibodies. eurofins-technologies.com After an incubation period, the plate is washed, and a secondary antibody linked to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibodies. A substrate is then added that produces a color signal in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of PCBs in the original sample; a weaker color signal indicates a higher concentration of PCBs. goldstandarddiagnostics.com

Commercially available ELISA kits are generally designed to detect broad classes of PCBs, such as coplanar PCBs or Aroclor mixtures, rather than a single congener like 3,4',5-trichlorobiphenyl. goldstandarddiagnostics.comusgs.gov The antibodies used in these kits often exhibit cross-reactivity with multiple PCB congeners, typically showing higher affinity for more highly chlorinated congeners. usgs.gov While this makes them effective for initial screening to determine the presence or absence of general PCB contamination, they are not suitable for precise quantification of 3,4',5-trichlorobiphenyl. Samples that test positive in an immunoassay screening require confirmation and congener-specific quantification by a more definitive method like GC-MS. eurofins-technologies.com

| Parameter | Description |

|---|---|

| Assay Format | Direct Competitive Enzyme-Linked Immunosorbent Assay (ELISA). eurofins-technologies.comgoldstandarddiagnostics.com |

| Target Analytes | Typically targets a class of PCBs (e.g., coplanar PCBs) or commercial mixtures (e.g., Aroclors). goldstandarddiagnostics.comusgs.gov |

| Specificity | Group-selective with varying cross-reactivity to different congeners. usgs.gov Not specific to 3,4',5-Trichlorobiphenyl. |

| Matrices | Validated for water (groundwater, surface water) and soil. eurofins-technologies.comgoldstandarddiagnostics.com |

| Detection Limit | Typically in the low parts-per-billion (ng/mL) range. eurofins-technologies.com |

| Analysis Time | Rapid, often less than 2 hours for a set of samples. eurofins-technologies.com |

| Application | Primarily for screening and semi-quantitative analysis. eurofins-technologies.com |

Quality Assurance and Quality Control (QA/QC) in 3,4',5-Trichlorobiphenyl Analysis

A comprehensive QA/QC program for the analysis of 3,4',5-trichlorobiphenyl includes several key components:

Method Blanks: An analyte-free matrix (e.g., purified water or solvent) is processed and analyzed in the same manner as the samples. Method blanks are used to assess contamination introduced during the entire analytical procedure. For sensitive methods like EPA 1668, blank concentrations must be below specified limits (e.g., an individual congener should not exceed 20 pg/L in the blank). maryland.gov

Calibration: The instrument is calibrated to establish the relationship between the signal response and the concentration of the analyte. For high-resolution GC/MS analysis of PCBs, isotope dilution calibration is standard. nj.gov This involves adding a known amount of a ¹³C-labeled analog of the target congener to every sample before extraction. The ratio of the response of the native congener to its labeled analog is used for quantification, which corrects for variations in extraction efficiency and instrument response. nj.gov The calibration curve must demonstrate linearity, typically with a relative standard deviation (%RSD) of ≤20% for the relative response factors. nj.gov

Ongoing Precision and Recovery (OPR): Also known as a laboratory control spike, this is a clean matrix spiked with a known amount of all target analytes. The OPR is analyzed with each batch of samples to monitor the performance of the entire analytical method. The recovery of each analyte must fall within statistically derived acceptance limits, which are method- and laboratory-specific. maryland.gov

Labeled Compound Recovery: The recovery of the ¹³C-labeled standards spiked into each sample before extraction must be within specified limits (e.g., as defined in EPA Method 1668C). epa.gov This QC check demonstrates the efficiency of the extraction and cleanup process for each individual sample.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of analyte is added to a duplicate field sample and analyzed alongside the original sample. MS/MSD results are used to evaluate the effect of the sample matrix on the accuracy and precision of the method.

Method Detection Limit (MDL) and Minimum Level of Quantitation (ML): The MDL is the minimum concentration that can be detected with a specified level of confidence, while the ML is the lowest concentration at which the analyte can be reliably quantified. epa.gov These are determined experimentally and are crucial for interpreting data, especially at low concentrations. For EPA Method 1668C, MDLs for trichlorobiphenyls in water are in the low picogram per liter (pg/L) range. epa.gov

The following table summarizes the key QA/QC elements for the analysis of 3,4',5-Trichlorobiphenyl, primarily based on the requirements for congener-specific analysis.

| QC Parameter | Frequency | Typical Acceptance Criteria (based on EPA Method 1668) | Purpose |

|---|---|---|---|

| Method Blank | One per analytical batch | Concentration must be below the Minimum Level (ML) or a specified action level (e.g., <20 pg/L). maryland.gov | Monitors for laboratory contamination. |

| Initial Calibration | Initially and when verification fails | Minimum of 5 concentration levels. %RSD of Relative Response Factors ≤20%. nj.gov | Establishes instrument linearity and response. |

| Calibration Verification | Beginning and end of each analytical sequence | Concentration must be within a specified percentage of the true value (e.g., 70-130%). | Confirms instrument calibration stability. |

| Ongoing Precision & Recovery (OPR) | One per analytical batch | Recovery of spiked analytes must be within established control limits (e.g., per Table 6 of EPA Method 1668C). epa.govepa.gov | Measures overall method performance and accuracy. |

| Labeled Compound Recovery | In every sample, blank, and OPR | Recovery must be within established control limits (e.g., per Table 6 of EPA Method 1668C). epa.govepa.gov | Assesses method performance on an individual sample basis. |

| HRGC/HRMS Resolution Check | Beginning of each 12-hour shift | Demonstrate ≥10,000 resolving power. | Ensures mass spectrometer is operating at required sensitivity and specificity. |

Remediation and Mitigation Strategies for 3,4 ,5 Trichlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation harnesses natural biological processes to degrade or sequester contaminants. For 3,4',5-Trichlorobiphenyl, this includes the use of microorganisms and plants to break down the compound into less harmful substances.

Microbial Degradation Technologies: Anaerobic Dechlorination and Aerobic Biodegradation

Microbial degradation is a key strategy in the remediation of polychlorinated biphenyls (PCBs), including 3,4',5-Trichlorobiphenyl. This process can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions, often in a sequential manner for effective breakdown.

Under anaerobic conditions, a process known as reductive dechlorination occurs, where microorganisms use PCBs as electron acceptors, removing chlorine atoms from the biphenyl (B1667301) structure. This process is particularly effective for highly chlorinated PCBs, converting them into lower-chlorinated congeners that are more susceptible to aerobic degradation. epa.govoup.com For instance, studies have shown that anaerobic microbes in sediments can dechlorinate various PCB congeners, primarily at the meta and para positions. epa.govoup.com This initial step is crucial as it reduces the toxicity of the original PCB mixture and prepares the molecules for complete destruction. Research has identified that Dehalococcoides-like bacterial populations are involved in the removal of doubly flanked chlorines from some PCBs. nih.gov

Following anaerobic dechlorination, aerobic biodegradation can take place. Aerobic bacteria possess enzymes, such as dioxygenases, that can cleave the biphenyl rings of lower-chlorinated PCBs. epa.govnih.gov This process requires two adjacent, un-substituted carbon atoms on one of the biphenyl rings. epa.gov The degradation efficiency is influenced by the number and position of chlorine atoms, with lower-chlorinated PCBs being more readily degraded. researchgate.net The combination of anaerobic and aerobic processes provides a more comprehensive approach to PCB remediation, as the products of anaerobic dechlorination are more amenable to aerobic breakdown. epa.gov

| Microbial Process | Key Mechanism | Target PCB Congeners | Influencing Factors |

| Anaerobic Dechlorination | Reductive removal of chlorine atoms, using PCBs as electron acceptors. | Highly chlorinated biphenyls. | Presence of suitable electron donors, long-term exposure to PCBs. epa.gov |

| Aerobic Biodegradation | Oxidative cleavage of the biphenyl rings by dioxygenase enzymes. | Lower chlorinated biphenyls, including products of anaerobic dechlorination. | Presence of oxygen, number and position of chlorine atoms. nih.govresearchgate.net |

Phytoremediation Potential and Mechanisms in Contaminated Soils

Phytoremediation utilizes plants and their associated microbial communities to remove, contain, or render harmless environmental contaminants. nih.govmdpi.com This cost-effective and environmentally friendly technology employs several mechanisms for the remediation of PCB-contaminated soils. nih.govresearchgate.net

The primary mechanisms involved in the phytoremediation of PCBs are:

Phytoextraction : The uptake of contaminants from the soil by plant roots and their translocation to and accumulation in the harvestable parts of the plant, such as shoots and leaves. nih.govmdpi.com The efficiency of phytoextraction for PCBs tends to decrease as the degree of chlorination increases. nih.gov

Phytotransformation : The breakdown of contaminants within the plant tissues through metabolic processes mediated by plant enzymes. nih.govmdpi.com

Rhizoremediation : The degradation of contaminants in the rhizosphere (the soil region immediately surrounding the plant roots) by soil microorganisms. nih.govmdpi.com Plants can enhance microbial activity by releasing root exudates that provide nutrients and stimulate the growth of PCB-degrading microbes. nih.govresearchgate.net Studies have shown that the presence of plants significantly increases microbial counts and enzyme activity in the soil, leading to higher levels of PCB biodegradation. nih.govresearchgate.net

Phytostabilization : The use of plants to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their migration to groundwater or entry into the food chain. researchgate.netmdpi.com

Research has demonstrated that various plant species, such as alfalfa, tall fescue, and poplar trees, can effectively remediate PCB-contaminated soil. nih.govm-hikari.com For example, a study using several plant species found that PCB recovery was significantly lower in vegetated pots compared to non-planted pots. nih.gov

| Phytoremediation Mechanism | Description | Relevance to 3,4',5-Trichlorobiphenyl |

| Phytoextraction | Uptake and accumulation of contaminants in plant tissues. nih.gov | Limited by the compound's degree of chlorination. nih.gov |

| Phytotransformation | Enzymatic breakdown of the compound within the plant. nih.gov | Potential for metabolism into less toxic forms. |

| Rhizoremediation | Enhanced microbial degradation in the root zone. nih.gov | A primary mechanism for PCB removal in vegetated soils. frontiersin.org |

| Phytostabilization | Immobilization of the compound in the soil. researchgate.net | Reduces the risk of contaminant migration. |

Physicochemical Treatment Technologies

In addition to bioremediation, several physicochemical technologies are employed for the remediation of 3,4',5-Trichlorobiphenyl contamination, particularly in water and heavily contaminated soils and sediments.

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water through oxidation. membranechemicals.com AOPs rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidants capable of degrading a wide range of persistent organic pollutants like PCBs into less harmful compounds such as water, carbon dioxide, and mineral acids. membranechemicals.com

Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, often in combination (e.g., UV/H₂O₂, UV/O₃). membranechemicals.comnih.gov These processes are particularly effective for treating water contaminated with biologically toxic or non-degradable materials. membranechemicals.com The unselective nature of hydroxyl radicals allows them to react rapidly with and fragment contaminant molecules. membranechemicals.com The goal of AOPs in wastewater treatment is to reduce the concentration of contaminants to levels that permit the safe discharge of the treated water into the environment. membranechemicals.com

Thermal Desorption and Incineration (Controlled Processes)

For heavily contaminated soils and sediments, thermal treatment methods are often employed. These are ex-situ remediation techniques that use heat to separate or destroy contaminants.

Thermal desorption is a process that uses heat to volatilize contaminants from a solid matrix. nih.govnih.gov The contaminated soil is heated in a chamber to a temperature sufficient to vaporize the PCBs, which are then collected and treated in a separate gas treatment unit. nih.govresearchgate.net Studies have shown that a PCB removal efficiency of 98.0% can be achieved after one hour of thermal treatment at 600°C. nih.gov The effectiveness of thermal desorption is influenced by factors such as treatment temperature and soil particle size. nih.gov At higher temperatures, dechlorination and decomposition of PCBs become more prominent. nih.gov

Incineration is a high-temperature destruction process that converts hazardous organic compounds into less harmful substances like carbon dioxide, water vapor, and inorganic ash. basel.intpops.int For PCBs, incineration must be carried out under carefully controlled conditions, including high temperatures (typically above 1200°C) and long residence times, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans. plos.orgepa.gov The process often includes a wet scrubber to remove chlorine produced during combustion. epa.gov While effective, incineration can be a costly remediation option. pops.int

Adsorption and Sequestration Techniques for Soil and Sediment

Adsorption and sequestration techniques aim to bind contaminants to a solid matrix, reducing their mobility and bioavailability in the environment. This is a common fate for hydrophobic compounds like 3,4',5-Trichlorobiphenyl in soils and sediments, where they tend to adsorb to organic matter and clay particles. nih.govresearchgate.net

In-Situ and Ex-Situ Remediation Methodologies

A range of technologies has been developed and applied for the remediation of Polychlorinated Biphenyl (PCB) contamination, with several showing promise for the effective treatment of 3,4',5-Trichlorobiphenyl.

In-Situ Remediation Methodologies

In-situ techniques offer the advantage of treating contaminants without the need for excavation, which can reduce costs and minimize disturbance to the site.

Bioremediation: This approach utilizes microorganisms to break down PCBs into less harmful compounds. Anaerobic dechlorination, a key process in the natural attenuation of highly chlorinated PCBs, involves the removal of chlorine atoms from the biphenyl structure. Studies have shown that certain anaerobic microorganisms can dechlorinate various PCB congeners. Bioaugmentation, the introduction of specific microorganisms to a contaminated site, and biostimulation, the addition of nutrients or electron donors to enhance the activity of indigenous microbial populations, are two common bioremediation strategies. While specific data for 3,4',5-Trichlorobiphenyl is limited, research on other trichlorobiphenyls suggests that they can be susceptible to microbial degradation. mdpi.com

Chemical Dechlorination: In-situ chemical reduction involves the introduction of a reducing agent to the subsurface to chemically degrade PCBs. A prominent example is the use of nanoscale zero-valent iron (nZVI). These highly reactive nanoparticles can facilitate the dechlorination of PCBs. Research has demonstrated the effectiveness of nZVI in dechlorinating various PCB congeners, including trichlorobiphenyls. nih.govsemanticscholar.orgmaxwellsci.commaxwellsci.com The reaction involves the transfer of electrons from the iron to the PCB molecule, leading to the replacement of chlorine atoms with hydrogen.

Phytoremediation: This method uses plants to remove, contain, or degrade contaminants in soil and water. For PCBs, phytoremediation can occur through several mechanisms, including phytoextraction (uptake of contaminants by plant roots and translocation to shoots), rhizodegradation (breakdown of contaminants in the rhizosphere by microbial activity stimulated by the plant), and phytodegradation (breakdown of contaminants within the plant). While some plant species have shown the ability to take up and metabolize lower-chlorinated PCBs, the effectiveness for specific congeners like 3,4',5-Trichlorobiphenyl requires further investigation. frontiersin.org

Thermal Desorption: In-situ thermal desorption involves heating the contaminated soil to volatilize the PCBs, which are then captured and treated. This method can be highly effective for a wide range of organic contaminants, including PCBs. nih.govclu-in.orgclu-in.org The high temperatures cause the PCBs to desorb from the soil particles and enter the vapor phase, which is then extracted for treatment.

Ex-Situ Remediation Methodologies

Ex-situ methods generally offer a higher degree of control and can achieve lower final contaminant concentrations, but they are often more disruptive and costly.

Thermal Desorption: Similar to the in-situ application, ex-situ thermal desorption involves excavating the contaminated soil and heating it in a treatment unit. This process has been shown to achieve high removal efficiencies for PCBs. nih.govnih.govresearchgate.net The addition of catalysts like copper dichloride or nanoscale zero-valent iron can enhance the destruction and dechlorination of PCBs during thermal treatment. nih.govresearchgate.net

Incineration: High-temperature incineration is a well-established technology for the destruction of PCBs. This process involves burning the contaminated material at very high temperatures (typically above 1,200°C) to completely break down the PCB molecules. While highly effective, incineration can be expensive and may face public opposition due to potential air emissions.

Soil Washing: This technique uses a liquid solution to separate or remove contaminants from the soil. The process typically involves physical separation of the soil into different particle size fractions, followed by chemical extraction of the contaminants from the finer soil particles. The washing fluid containing the desorbed PCBs is then treated.

Chemical Dechlorination: Ex-situ chemical dechlorination processes, such as the potassium polyethylene (B3416737) glycol (KPEG) process, can also be used. In this method, the excavated soil is mixed with a reagent (e.g., KPEG) that chemically strips the chlorine atoms from the PCB molecules, rendering them non-toxic.

Interactive Data Table: Comparison of Remediation Technologies for Trichlorobiphenyls

| Remediation Technology | Type | General Effectiveness for Trichlorobiphenyls | Key Considerations |

| Bioremediation | In-Situ | Moderate to High | Can be slow; effectiveness is highly dependent on microbial populations and environmental conditions. |

| Chemical Dechlorination (nZVI) | In-Situ | High | Potential for nanoparticle aggregation and limited transport in the subsurface. |

| Phytoremediation | In-Situ | Low to Moderate | Long treatment times; effectiveness varies with plant species and PCB congener. |

| Thermal Desorption | In-Situ/Ex-Situ | Very High | Energy intensive; potential for air emissions that require treatment. |

| Incineration | Ex-Situ | Very High | High cost; potential for public concern regarding emissions. |

| Soil Washing | Ex-Situ | Moderate to High | Generates a contaminated liquid waste stream that requires further treatment. |

Monitoring and Assessment of Remediation Effectiveness

Effective monitoring and assessment are crucial components of any remediation project for 3,4',5-Trichlorobiphenyl contamination. A robust monitoring plan is essential to track the progress of the cleanup, ensure that remediation goals are being met, and verify the long-term protectiveness of the remedy.

Key Components of a Monitoring Plan:

Baseline Characterization: Before remediation begins, a thorough site characterization is necessary to establish the baseline concentrations and spatial distribution of 3,4',5-Trichlorobiphenyl in all relevant environmental media (soil, sediment, groundwater, and potentially air). This baseline data serves as the benchmark against which the effectiveness of the remediation will be measured.

Remediation Goals: Clear and measurable remediation goals must be established. These goals are typically based on risk assessments and regulatory standards, defining the target concentration of 3,4',5-Trichlorobiphenyl that must be achieved to be protective of human health and the environment. epa.govclu-in.org

Monitoring Parameters and Frequency: The monitoring plan should specify the parameters to be measured, the locations of sampling points, and the frequency of sampling. For 3,4',5-Trichlorobiphenyl, the primary monitoring parameter is its concentration in the contaminated media. Monitoring frequency may be higher during active remediation and can be reduced during long-term monitoring once the initial goals have been met.

Analytical Methods: The plan must specify the analytical methods to be used for quantifying 3,4',5-Trichlorobiphenyl. High-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) is a standard and highly sensitive method for the analysis of specific PCB congeners.

Performance Monitoring: During the active remediation phase, performance monitoring is conducted to assess whether the technology is operating as designed and to make any necessary adjustments. This may involve monitoring operational parameters of the treatment system in addition to contaminant concentrations.

Compliance Monitoring: Once the active remediation is complete, compliance monitoring is performed to confirm that the remediation goals have been achieved throughout the treatment area.

Long-Term Monitoring: For remedies that involve leaving some level of contamination in place (e.g., containment or in-situ treatments with residual concentrations), long-term monitoring is essential to ensure the continued effectiveness and permanence of the remedy. frontiersin.org This may involve periodic sampling of soil, groundwater, or other media to detect any potential migration or remobilization of the contaminant.

Assessment of Remediation Effectiveness:

The effectiveness of the remediation is assessed by comparing the monitoring data to the established remediation goals. Statistical methods may be used to evaluate the data and determine with a certain level of confidence whether the cleanup objectives have been met. The assessment should also consider the reduction in risk to human and ecological receptors. For some remedies, the evaluation may also include assessing the reduction in toxicity, mobility, or volume of the contaminant. epa.gov

A successful remediation project will demonstrate a significant and sustained reduction in the concentration of 3,4',5-Trichlorobiphenyl to levels that are protective of human health and the environment, as defined by the site-specific remediation goals.

Modeling and Predictive Studies of 3,4 ,5 Trichlorobiphenyl Behavior

Environmental Fate and Transport Models

Environmental fate and transport models are computational tools used to simulate the movement and distribution of chemicals in the environment. These models rely on the physicochemical properties of the compound and the characteristics of the environmental compartments.

Fugacity-Based Models for Multi-Media Distribution

Fugacity models are widely used to predict the partitioning of chemicals between different environmental compartments such as air, water, soil, and sediment. ulisboa.pt Fugacity, a thermodynamic concept, represents the "escaping tendency" of a chemical from a particular phase. nih.gov These models use the physicochemical properties of a substance to estimate its distribution at equilibrium.

Table 1: Physicochemical Properties of 3,4',5-Trichlorobiphenyl for Fugacity Modeling

| Property | Value | Unit | Source |

|---|---|---|---|

| CAS Number | 53555-66-1 | - | nih.gov |

| Molecular Formula | C₁₂H₇Cl₃ | - | nih.gov |

| Molecular Weight | 257.5 | g/mol | nih.gov |

| Henry's Law Constant | Not specified | atm·m³/mol |

The distribution of 3,4',5-Trichlorobiphenyl in a model environment would be governed by these properties. A higher LogKow value suggests a tendency to partition into organic-rich phases like soil, sediment, and biota, while the Henry's Law constant would determine its partitioning between air and water.

Atmospheric Dispersion Models

Atmospheric dispersion models are used to predict the downwind concentration of airborne pollutants. For semi-volatile compounds like PCBs, these models are crucial for understanding their long-range transport potential. The atmospheric half-life is a key parameter in these models, indicating the persistence of the compound in the atmosphere. The estimated atmospheric half-life for trichlorobiphenyls ranges from 2.5 to 24.5 days, influenced by factors like temperature and the presence of atmospheric oxidants. epa.gov

Hydrological Transport Models for Aquatic Systems

Hydrological transport models simulate the movement of contaminants within water bodies like rivers and lakes. These models consider processes such as advection, dispersion, and partitioning between the water column and sediments. The sediment-water partition coefficient (Kd) is a critical parameter in these models, reflecting the tendency of a chemical to adsorb to sediment particles. While a specific Kd for 3,4',5-Trichlorobiphenyl is not provided in the available literature, it can be estimated from its organic carbon-water (B12546825) partition coefficient (Koc) and the organic carbon content of the sediment. The high LogKow of 3,4',5-Trichlorobiphenyl suggests a strong affinity for sediment, indicating that a significant portion of this compound in aquatic systems is likely to be found in the sediment bed.

Bioaccumulation and Food Web Models

Bioaccumulation models are used to predict the uptake and accumulation of chemicals in organisms from their environment and diet. These models are particularly important for persistent and lipophilic compounds like 3,4',5-Trichlorobiphenyl, which have the potential to magnify in food webs.

Toxicokinetic and Toxicodynamic Models for Organismal Uptake